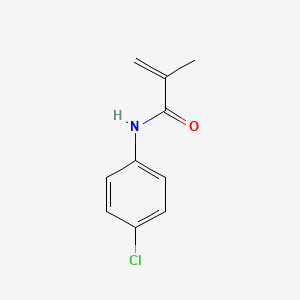
1,1-Dióxido de 2,3,4,5-tetraclorotiofeno
Descripción general
Descripción
2,3,4,5-Tetrachlorothiophene 1,1-dioxide is a chemical compound with the molecular formula C4Cl4O2S. It is a derivative of thiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group. This compound is known for its high electron deficiency and is used as an intermediate in various chemical syntheses .
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrachlorothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and electronic devices
Mecanismo De Acción
Target of Action
It is known to be an intermediate in the synthesis of 1,2,3,4,6-pentachloronaphthalene , which is a standard for environmental testing and research and a substance for the discriminant analysis for activation of aryl hydrocarbon receptor by polychlorinated naphthalenes .
Mode of Action
It is known to be very reactive and can react with a wide variety of alkenic dienophiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrachlorothiophene 1,1-dioxide can be synthesized through the chlorination of thiophene followed by oxidation. The chlorination process involves the reaction of thiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting tetrachlorothiophene is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to form the 1,1-dioxide derivative .
Industrial Production Methods: In industrial settings, the production of 2,3,4,5-tetrachlorothiophene 1,1-dioxide follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient chlorination and oxidation. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,5-Tetrachlorothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Higher oxidation state thiophene derivatives.
Reduction: Thiophene sulfides.
Substitution: Functionalized thiophene derivatives.
Comparación Con Compuestos Similares
2,3,4,5-Tetrachlorothiophene: Lacks the sulfone group, making it less electron-deficient.
Thiophene 1,1-dioxide: Similar structure but without the chlorine atoms, resulting in different reactivity.
2,5-Dichlorothiophene 1,1-dioxide: Contains fewer chlorine atoms, affecting its chemical properties
Uniqueness: 2,3,4,5-Tetrachlorothiophene 1,1-dioxide is unique due to its high electron deficiency and the presence of multiple chlorine atoms, which enhance its reactivity and make it a valuable intermediate in various chemical reactions .
Propiedades
IUPAC Name |
2,3,4,5-tetrachlorothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4O2S/c5-1-2(6)4(8)11(9,10)3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEFYTGFZKXEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(S(=O)(=O)C(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376370 | |
| Record name | 2,3,4,5-tetrachlorothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72448-17-0 | |
| Record name | 2,3,4,5-tetrachlorothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Chlorophenoxy)ethyl]piperazine](/img/structure/B1621337.png)
![[3-(2-Fluorophenyl)phenyl]methanol](/img/structure/B1621338.png)
![[3-(4-Chlorophenyl)phenyl]methanol](/img/structure/B1621339.png)




![ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylate](/img/structure/B1621349.png)





